Functional Selectivity at the Nociceptin Opioid Receptor (NOP): Partial Agonism vs. Full Agonism
A 2023 SAR study directly compared the functional profiles of 3-substituted and 2-substituted N-piperidinyl indoles. The 3-substituted series, to which 1-phenyl-3-(piperidin-1-ylmethyl)indole belongs, was characterized as selective NOP partial agonists. In contrast, the 2-substituted analogs were identified as NOP full agonists, with some exhibiting bifunctional activity at the μ-opioid receptor (MOP) [1]. This represents a fundamental difference in intrinsic efficacy that cannot be inferred from binding affinity alone.
| Evidence Dimension | Functional activity at NOP receptor (intrinsic efficacy) |
|---|---|
| Target Compound Data | Selective NOP partial agonist (class-level property for 3-substituted N-piperidinyl indoles) |
| Comparator Or Baseline | 2-substituted N-piperidinyl indoles: NOP full agonists and/or bifunctional NOP/MOP agonists |
| Quantified Difference | Qualitative difference in functional selectivity: partial agonism (3-substituted) vs. full agonism (2-substituted). 3-substituted indoles show 20- to 200-fold selectivity for NOP over MOP. |
| Conditions | In vitro functional assays using cloned human NOP and MOP receptors. |
Why This Matters
This evidence demonstrates that the 3-substitution pattern is not a minor variation but a critical determinant of functional selectivity, ensuring that procurement of the correct regioisomer is essential for studies requiring a selective NOP partial agonist tool compound.
- [1] Meyer, M. E., Doshi, A., Polgar, W. E., & Zaveri, N. T. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry, 92, 117421. View Source
